molecular formula C15H16N2O3 B11383133 4-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

4-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11383133
M. Wt: 272.30 g/mol
InChI Key: COAYUHPRTKSKLA-UHFFFAOYSA-N
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Description

4-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a methoxy group and a tetrahydrobenzoxazole moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation of the corresponding hydroxy precursor using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Amidation: The final step involves the coupling of the benzoxazole derivative with 4-methoxybenzoic acid or its activated ester (e.g., acid chloride) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide.

    Reduction: Formation of 4-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and heterocycles.

    Biology: Investigation of its biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Exploration of its pharmacological effects and potential as a therapeutic agent.

    Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzamide moiety may interact with enzymes or receptors, modulating their activity. The methoxy and benzoxazole groups can influence the compound’s binding affinity and selectivity, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)aniline: Similar structure but with an amine group instead of a benzamide.

    4-hydroxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to the presence of both the methoxy and benzoxazole groups, which can impart distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

4-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C15H16N2O3/c1-19-11-8-6-10(7-9-11)14(18)16-15-12-4-2-3-5-13(12)17-20-15/h6-9H,2-5H2,1H3,(H,16,18)

InChI Key

COAYUHPRTKSKLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

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